N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE
Description
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of chromene derivatives. This compound is characterized by the presence of a chlorodifluoromethoxy group attached to a phenyl ring, which is further connected to a chromene core with a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[4-[chloro(difluoro)methoxy]phenyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF2NO4/c18-17(19,20)25-12-7-5-11(6-8-12)21-15(22)13-9-10-3-1-2-4-14(10)24-16(13)23/h1-9H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUDKRXADKSNEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a salicylaldehyde derivative and an α,β-unsaturated carbonyl compound under basic conditions.
Introduction of the Chlorodifluoromethoxy Group: The chlorodifluoromethoxy group can be introduced via a nucleophilic substitution reaction using a suitable chlorodifluoromethoxy reagent.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The phenyl ring and chromene core can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized chromene derivatives, while reduction can produce reduced chromene analogs. Substitution reactions can lead to a variety of substituted chromene compounds.
Scientific Research Applications
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-[4-(TRIFLUOROMETHOXY)PHENYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE: Similar structure but with a trifluoromethoxy group instead of a chlorodifluoromethoxy group.
N-[4-(METHOXY)PHENYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE: Similar structure but with a methoxy group instead of a chlorodifluoromethoxy group.
N-[4-(CHLORO)PHENYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE: Similar structure but with a chloro group instead of a chlorodifluoromethoxy group.
Uniqueness
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-OXO-2H-CHROMENE-3-CARBOXAMIDE is unique due to the presence of the chlorodifluoromethoxy group, which imparts distinct physicochemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
